2-(1-Methylaminoethyl)-1,4-benzodioxane is an organic compound characterized by a unique benzodioxane ring structure with a methylaminoethyl substituent. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. The chemical structure is denoted by the molecular formula and has a CAS number of 67011-31-8.
The synthesis of 2-(1-Methylaminoethyl)-1,4-benzodioxane typically involves several key steps:
The molecular structure of 2-(1-Methylaminoethyl)-1,4-benzodioxane features a benzodioxane ring system which contributes to its stability and rigidity. The specific arrangement of atoms within this compound allows for versatile chemical interactions due to the presence of the methylaminoethyl substituent.
2-(1-Methylaminoethyl)-1,4-benzodioxane can undergo various chemical reactions:
The mechanism of action for 2-(1-Methylaminoethyl)-1,4-benzodioxane involves its interaction with specific molecular targets such as enzymes or receptors. The aminoethyl group facilitates the formation of hydrogen bonds or ionic interactions with active sites on these targets, potentially modulating their activity. This interaction may influence various biochemical pathways, including neurotransmitter regulation and signal transduction processes.
2-(1-Methylaminoethyl)-1,4-benzodioxane has several scientific applications:
2-(1-Methylaminoethyl)-1,4-benzodioxane (CAS: 67011-31-8; MF: C₁₁H₁₅NO₂; MW: 193.24 g/mol) represents a structurally refined subclass of the 1,4-benzodioxane scaffold, distinguished by its chiral 1-methylaminoethyl side chain at the C2 position. This substitution pattern places it within the aminomethyl-substituted benzodioxane taxonomic category, a group characterized by enhanced three-dimensionality and stereochemical complexity compared to the parent heterocycle. The benzodioxane core itself is a fused bicyclic system comprising a benzene ring annulated to a 1,4-dioxane ring, creating a rigid oxygen-rich framework [1] [7].
Table 1: Structural Taxonomy of Key Benzodioxane Derivatives
Compound Name | Substitution Pattern | Key Structural Features | Biological Relevance |
---|---|---|---|
1,4-Benzodioxane (parent) | Unsubstituted | Basic fused bicyclic O-heterocycle | Scaffold for derivatization |
2-Aminomethyl-1,4-benzodioxane | -CH₂NH₂ at C2 | Primary amine functionality; chiral center | Intermediate for D2/5-HT₁A ligands [3] |
2-(1-Methylaminoethyl)-1,4-benzodioxane | -CH(CH₃)NHCH₃ at C2 | Secondary amine; stereogenic center at sidechain | Pharmacophore optimization target [5] |
6-Fluoro-1,4-benzodioxane | Fluorine at C6 | Electron-withdrawing halogen; enhanced metabolic stability | SAR exploration in receptor binding |
The methylaminoethyl side chain introduces a critical stereogenic center, enabling enantiomeric differentiation—a feature exploited in receptor-targeted drug design. This substitution enhances molecular complexity and directional functionality compared to simpler analogues like 2-aminomethyl-1,4-benzodioxane (CAS: 4442-59-5), which possesses a flexible primary amine group [2] [3]. The tertiary amine nitrogen in 2-(1-methylaminoethyl)-1,4-benzodioxane exhibits basicity (predicted pKa ~9.5), facilitating protonation and ionic interactions with biological targets, while the ethyl linker provides conformational flexibility, allowing optimal positioning within binding pockets [5]. Physicochemical profiling reveals a calculated logP of ~1.8, balancing lipophilicity for membrane penetration with sufficient aqueous solubility (estimated >5 mg/mL), aligning with drug-like property guidelines for CNS-targeted molecules [5].
The therapeutic exploration of 1,4-benzodioxane spans over eight decades, evolving from early vasoactive agents to modern targeted therapeutics. Initial interest emerged in the mid-20th century with piperoxan (a simple aminomethyl benzodioxane derivative) investigated for adrenergic blocking activity, though clinical utility was limited [1]. The 1980s marked a pivotal shift with the recognition of the scaffold’s versatility in addressing diverse receptor families. Seminal work focused on derivatives as α₁-adrenergic receptor (α₁-AR) antagonists, where the dioxane oxygen atoms facilitated hydrogen bonding with serine residues in the transmembrane domain, while aromatic stacking interactions engaged phenylalanine residues [1] [6].
Table 2: Evolution of Benzodioxane Scaffold Applications in Drug Discovery
Era | Therapeutic Focus | Structural Innovations | Key Advances |
---|---|---|---|
1940s-1960s | Adrenergic modulation | Simple aminomethyl substitutions (e.g., piperoxan) | Proof-of-concept for cardiovascular effects |
1980s-1990s | α₁-AR antagonists / 5-HT agonists | Chiral synthesis; N-alkylated side chains | Enhanced receptor subtype selectivity |
2000s-2010s | Dual-target agents (CNS) | Hybrid molecules (e.g., benzodioxane+piperazine) | Multifunctional ligands for depression/psychosis |
2010s-Present | Targeted anticancer agents | Complex conjugates (e.g., benzodioxane-oxazoline) | Integration with privileged heterocycles [10] |
The scaffold’s resurgence in the 21st century is attributed to its "privileged structure" status—demonstrated by its presence in ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs), serotonin receptors (particularly 5-HT₁ₐ), and antimicrobial targets [1]. Innovations in asymmetric synthesis enabled the production of enantiomerically pure benzodioxanes, revealing significant stereoselectivity in biological activity. For instance, (R)-enantiomers of aminomethyl benzodioxanes often exhibited superior affinity for D2 dopaminergic receptors compared to their (S)-counterparts [3].
Recent applications leverage structural hybridization strategies. The integration of benzodioxane with sterically constrained heterocycles like oxazolines (e.g., steroidal benzoxazole-benzodioxane chimeras) exemplifies modern scaffold morphing approaches to enhance target affinity, particularly for enzymes like CYP17A1 in prostate cancer therapy [10]. Computational analyses confirm the scaffold’s adaptability: its semi-rigid core maintains conformational preorganization favorable for receptor binding, while the C2 position tolerates diverse substituents—from compact polar groups (e.g., -CH₂OH) to extended basic side chains like the methylaminoethyl moiety—without compromising metabolic stability conferred by the dioxane ring’s resistance to oxidative degradation [1] [6]. The synthesis of 2-(1-methylaminoethyl)-1,4-benzodioxane represents a strategic advancement within this lineage, introducing a branched alkylamine side chain designed to probe deeper hydrophobic subpockets in G-protein coupled receptors while maintaining favorable physicochemical properties [5].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0